
Methyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This compound is characterized by the presence of an amino group, a benzyl group, and two methyl groups attached to the pyrrole ring, along with a carboxylate ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with benzylamine in the presence of a catalyst such as iron (III) chloride, followed by cyclization and esterification steps . The reaction conditions often require refluxing in a suitable solvent like methanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Methyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, facilitated by the presence of activating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Methyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The amino and benzyl groups can facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 2-amino-1-benzyl-1H-pyrrole-3-carboxylate: Lacks the dimethyl groups, leading to different chemical properties and reactivity.
Methyl 2-amino-1-phenyl-4,5-dimethyl-1H-pyrrole-3-carboxylate: Substitution of the benzyl group with a phenyl group alters its biological activity and binding affinity.
Uniqueness
Methyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both amino and benzyl groups enhances its versatility in synthetic and biological applications.
生物活性
Methyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C14H16N2O2. The compound features a pyrrole ring substituted with both methyl and benzyl groups, which are critical for its biological activity. The presence of the amino group at the 2-position enhances solubility and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. The compound has shown promising results against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (M. tuberculosis).
Minimum Inhibitory Concentration (MIC) Values:
A study conducted on related pyrrole compounds indicated that derivatives similar to this compound exhibited MIC values ranging from 0.40 to 25μg/mL against M. tuberculosis strains . These findings suggest that modifications in the chemical structure can significantly influence antimicrobial potency.
| Compound | MIC90 (µg/mL) |
|---|---|
| 5n | 0.40 ± 0.03 |
| 5q | 0.49 ± 0.26 |
| 5r | <1 |
| Parent Compound | Control (Isoniazid) - 0.25 |
Anticancer Activity
Pyrrole derivatives have also been investigated for their anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.
A comparative analysis revealed that certain pyrrole compounds demonstrated cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range . The structural modifications in this compound may enhance its efficacy against specific cancer types.
The biological activity of this compound can be attributed to its ability to interact with key biomolecules within microbial and cancerous cells:
- Inhibition of Enzymatic Activity : Pyrrole derivatives can inhibit enzymes critical for bacterial survival and proliferation.
- Disruption of Membrane Integrity : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways by affecting mitochondrial function and increasing reactive oxygen species (ROS) levels.
Case Studies
Several case studies have underscored the potential of pyrrole derivatives:
- Study on Antitubercular Activity : A series of new derivatives were screened for their ability to inhibit M. tuberculosis growth. Compounds with structural similarities to this compound showed significant bactericidal effects with low cytotoxicity to human cells .
- Cytotoxicity Assessment : In vitro studies demonstrated that specific analogs exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
属性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC 名称 |
methyl 2-amino-1-benzyl-4,5-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-10-11(2)17(9-12-7-5-4-6-8-12)14(16)13(10)15(18)19-3/h4-8H,9,16H2,1-3H3 |
InChI 键 |
PGPCIMXZUJTIKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=C1C(=O)OC)N)CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















